Product packaging for 3,4-Dichloro-2,5-dihydrothiophene(Cat. No.:CAS No. 503544-72-7)

3,4-Dichloro-2,5-dihydrothiophene

Cat. No.: B14248608
CAS No.: 503544-72-7
M. Wt: 155.04 g/mol
InChI Key: UKXPUJPTGTUUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Dichloro-2,5-dihydrothiophene is a useful research compound. Its molecular formula is C4H4Cl2S and its molecular weight is 155.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Cl2S B14248608 3,4-Dichloro-2,5-dihydrothiophene CAS No. 503544-72-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

503544-72-7

Molecular Formula

C4H4Cl2S

Molecular Weight

155.04 g/mol

IUPAC Name

3,4-dichloro-2,5-dihydrothiophene

InChI

InChI=1S/C4H4Cl2S/c5-3-1-7-2-4(3)6/h1-2H2

InChI Key

UKXPUJPTGTUUNF-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(CS1)Cl)Cl

Origin of Product

United States

Contextual Significance in Heterocyclic Chemistry

The parent 2,5-dihydrothiophene (B159602), also known as 3-thiolene, is a five-membered, nonaromatic, partially saturated sulfur-containing heterocycle. chemicalbook.comchemicalbook.com It is a liquid at room temperature with a boiling point of 122°C and a melting point of -50.3°C, and it is soluble in most organic solvents. chemicalbook.comchemicalbook.com The chemistry of this ring system, while having a long history, has not been extensively developed, presenting opportunities for further exploration. chemicalbook.com

The introduction of substituents onto the dihydrothiophene ring dramatically alters its chemical properties and potential applications. The compound 3,4-Dichloro-2,5-dihydrothiophene is a key intermediate in the synthesis of more complex molecules. For instance, researchers have targeted it for the synthesis of 3,4-dialkynyl-2,5-dihydrothiophenes through Sonogashira coupling reactions. researchgate.netresearchgate.net However, attempts to synthesize this compound have sometimes led to unexpected products. The reaction of Z-1,4-dibromo-2,3-dichlorobut-2-ene with sodium sulfide (B99878) was found to yield 3,4,8,9-tetrachloro-2,5,7,10-tetrahydro nih.govresearchgate.netdithiecine as the main product instead of the desired this compound. clockss.org This highlights the intricate reactivity and potential for novel molecular architectures inherent in this area of chemistry.

Research Trajectories and Challenges for Substituted Dihydrothiophenes

Direct Synthesis Approaches for this compound

The direct synthesis of this compound is a nuanced endeavor, marked by significant hurdles in both its formation and subsequent purification.

Formation and Isolation Challenges

The introduction of chlorine atoms onto a thiophene (B33073) or dihydrothiophene ring often results in a mixture of products, making the isolation of a specific isomer like this compound particularly difficult. The direct chlorination of thiophene, for instance, readily produces a complex mixture that includes various mono-, di-, tri-, and tetrachlorinated thiophenes, as well as chlorine addition products. google.com The dichlorothiophene fraction from such a reaction contains not only the 3,4-isomer but also 2,3-, 2,4-, and 2,5-dichlorothiophene (B70043). google.com The close boiling points of these isomers necessitate highly efficient fractional distillation for separation, complicating the isolation of the pure 3,4-dichloro isomer. google.com

Furthermore, the stability of the dihydrothiophene ring during chlorination and subsequent workup steps is a concern. The process often involves heating with an alkali substance, such as potassium hydroxide, to decompose unwanted chlorine addition byproducts, which can potentially lead to ring-opening or rearrangement reactions. google.com

Alternative Pathways and Side Product Formation (e.g., Dithiecine Derivatives)

The inherent reactivity of the precursors and intermediates in the synthesis of chlorinated thiophenes can lead to the formation of unexpected side products. While specific literature on dithiecine formation as a direct side product from this compound synthesis is not prominent, the underlying principles of sulfur chemistry suggest that intermolecular reactions between sulfur-containing intermediates could lead to larger, dimeric structures, especially under conditions that favor nucleophilic attack by a sulfur species.

Synthesis of Related Dihydrothiophene Systems as Analogues or Precursors

Given the challenges of direct synthesis, examining the methods used to create related dihydrothiophene systems provides valuable insight into the construction of the core heterocyclic ring. These strategies often serve as foundational knowledge for developing pathways to more complex derivatives like the title compound.

Cyclization Reactions (e.g., from Dihalobutenes and Sulfide (B99878) Reagents)

A fundamental and effective method for constructing the 2,5-dihydrothiophene (B159602) ring involves the cyclization of a four-carbon chain with a sulfur-donating reagent. A classic example is the synthesis of the parent 2,5-dihydrothiophene from 1,4-dichlorobut-2-ene and sodium sulfide. chemicalbook.com This reaction proceeds via a condensation mechanism, effectively closing the ring to form the desired heterocycle. chemicalbook.com

ReactantsReagentSolventTemperatureProduct
1,4-Dichlorobut-2-eneSodium SulfideDMSO35–38°C2,5-Dihydrothiophene
A summary of the cyclization reaction to form the parent 2,5-dihydrothiophene ring system. chemicalbook.com

This approach highlights a viable strategy where a suitably substituted dichlorobutene (B78561) could, in principle, be cyclized to yield a dichlorodihydrothiophene.

Transition Metal-Catalyzed Methods (e.g., Rhodium-Catalyzed Transannulation)

Modern synthetic organic chemistry has increasingly turned to transition metal catalysis for efficient and selective ring formation. A notable method for synthesizing dihydrothiophenes involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes. organic-chemistry.org This process offers high regioselectivity and is compatible with a wide range of functional groups on the alkene partner. organic-chemistry.org While this specific method has been applied to a broad scope of dihydrothiophenes, its direct application to produce a chlorinated variant would depend on the stability and reactivity of the required chlorinated alkene precursor under the catalytic conditions.

Another approach utilizes gold catalysis for the highly efficient and stereoselective cycloisomerization of α-thioallenes into 2,5-dihydrothiophenes. organic-chemistry.org

Michael-Type Additions and Intramolecular Cyclizations

The formation of dihydrothiophene rings through a sequence of Michael-type additions followed by intramolecular cyclization is a powerful strategy for creating highly functionalized systems. nih.govacs.org This method is particularly useful for synthesizing 2-amino-4,5-dihydrothiophene derivatives. In one such pathway, the Michael addition of a compound like cyanothioacetamide to an α,β-unsaturated ketone (an α-bromochalcone) is followed by an intramolecular nucleophilic substitution, leading to the formation of the dihydrothiophene ring. nih.govacs.org

Another variation involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. nih.govacs.org Quantum chemical calculations have shown that this reaction can proceed via two alternative pathways after the initial Michael adduct is formed:

Pathway A: A direct intramolecular SN2 substitution of the thiocyanate (B1210189) group. nih.govacs.org

Pathway B: A nucleophilic addition to the thiocyanate group, followed by the elimination of HNCS to close the ring. nih.govacs.org

The viability of each pathway can be influenced by stereochemistry and steric hindrance from bulky substituents. acs.org This synthetic route demonstrates a sophisticated approach to building the dihydrothiophene core with multiple functional groups, which could be adapted for halogenated analogues.

Pyrolysis-Based Syntheses from Alkyl/Aryl Benzoates

Pyrolysis of alkyl and aryl benzoates is a synthetic methodology that has been explored for the formation of various organic compounds. This technique involves the thermal decomposition of the ester at high temperatures, leading to the elimination of carbon dioxide and the formation of a new carbon-carbon or carbon-hydrogen bond.

One of the primary applications of this methodology is in the generation of acetylenes. For instance, the pyrolysis of certain vinyl benzoates can lead to the formation of acetylenes through a process of thermal elimination. This reaction proceeds via a cyclic transition state, resulting in the concerted cleavage of the ester and the formation of the alkyne, along with benzoic acid and carbon dioxide.

Furthermore, the pyrolysis of aryl benzoates has been investigated as a route to biaryls. In these reactions, the aryl benzoate (B1203000) is heated to a high temperature, causing the ester linkage to cleave and resulting in the formation of a biaryl compound through the coupling of the aromatic rings. This method provides a direct way to form a carbon-carbon bond between two aromatic systems.

A study on the pyrolysis of methyl benzoate revealed that at temperatures between 750 and 900°C, the primary reaction is the unimolecular decomposition into a benzoyl radical and a methyl radical. These radicals then participate in a series of subsequent reactions to produce a variety of products.

While the pyrolysis of alkyl and aryl benzoates is a versatile method for the synthesis of certain classes of organic compounds, its application in the direct synthesis of heterocyclic compounds like this compound has not been prominently reported in the scientific literature. The precursors and reaction conditions typically employed in benzoate pyrolysis are not conducive to the formation of chlorinated thiophene derivatives. The synthesis of such compounds generally proceeds through pathways involving the reaction of sulfur-containing reagents with appropriately substituted four-carbon synthons.

Chemical Reactivity and Transformation Pathways

Aromatization Reactions

Aromatization of dihydrothiophenes into the more stable thiophene (B33073) ring system is a key transformation. This can be achieved through several methods, including dehydrogenation and photoinduced processes.

Dehydrogenation is a common strategy to convert dihydroaromatic compounds into their aromatic counterparts. This process involves the removal of hydrogen, often facilitated by chemical oxidants or metal catalysts.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful and widely used reagent for the dehydrogenation of hydroaromatic and heterocyclic compounds. nih.govrsc.orgdu.ac.in It functions as a high-potential quinone that accepts a hydride ion from the substrate, followed by a proton transfer, to form the aromatized product and the reduced hydroquinone (B1673460) (DDQ-H₂). nih.govresearchgate.net The general mechanism involves the transfer of a hydride to the quinone oxygen, followed by the transfer of a proton to the phenolate (B1203915) ion. nih.gov While DDQ is effective for dehydrogenating a variety of dihydroarenes, specific studies detailing its use for the aromatization of 3,4-Dichloro-2,5-dihydrothiophene are not prevalent in the reviewed literature. researchgate.netnih.gov However, its utility in rearomatizing heterocyclic systems after functionalization is a well-established synthetic strategy. du.ac.in In some systems, catalytic amounts of DDQ can be used in conjunction with a co-oxidant like NaNO₂ and dioxygen, creating a catalytic cycle where the DDQ is regenerated in situ. nih.gov

Platinum(II) Catalysis: Platinum-based catalysts are highly effective for hydrogenation and dehydrogenation reactions. researchgate.netrsc.org Supported platinum catalysts are widely studied for the dehydrogenation of alkanes and other saturated systems. rsc.org Platinum(II) complexes, in particular, can serve as precatalysts that, upon activation, form active Pt(0) species capable of catalyzing reactions like hydrosilylation, which involves steps of olefin coordination and transformation. illinois.edu The catalytic cycle for dehydrogenation on a platinum surface typically involves the adsorption of the substrate, breaking of C-H bonds, and desorption of the aromatic product and hydrogen. While platinum is a standard catalyst for the hydrogenation of olefins, specific documented examples of Platinum(II)-catalyzed dehydrogenation of this compound to the corresponding thiophene were not identified in the provided search results. uh.edursc.org

Photoinduced electron transfer (PET) is a fundamental process that can initiate a wide range of chemical reactions. mdpi.comchemrxiv.org In a typical PET process, a photosensitizer absorbs light and enters an excited state. This excited state can then act as an electron donor or acceptor, initiating an electron transfer with another molecule to form radical ions. nih.govrsc.org These reactive radical intermediates can then undergo further reactions, such as cyclization or aromatization. nih.govcapes.gov.br

For instance, the excited state of DDQ can convert various molecules, including heteroarenes, into their radical cation forms, which can lead to C-C bond formation or other transformations. nih.govrsc.org In systems containing a chromophore and a thiophene unit, intramolecular PET can occur, where an electron is transferred from the thiophene donor to the excited chromophore acceptor. rsc.org The resulting charge-separated state is a key intermediate that dictates the subsequent chemical pathway. mdpi.comrsc.org While the principles of PET are well-established for initiating reactions in thiophene-containing systems and other heterocycles, specific studies detailing a PET-driven aromatization pathway for this compound were not found. rsc.org

Oxidation Reactions

The sulfur atom in the this compound ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidized products are valuable intermediates in organic synthesis.

The oxidation of sulfides is a sequential process, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. researchgate.net This transformation can be achieved using various oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice. organic-chemistry.orgbeilstein-journals.org

The selectivity between the sulfoxide and sulfone can often be controlled by adjusting the reaction conditions, such as the stoichiometry of the oxidant and the temperature. beilstein-journals.org For example, in the oxidation of thioglycosides with urea-hydrogen peroxide (UHP), the use of 1.5 equivalents of UHP at 60 °C selectively produces the sulfoxide, whereas increasing the amount to 2.5 equivalents and the temperature to 80 °C leads to the formation of the sulfone. beilstein-journals.org Various catalytic systems, including those based on iron porphyrins, tantalum carbide, and niobium carbide, have been developed to improve the efficiency and selectivity of sulfide (B99878) oxidation. organic-chemistry.orgorganic-chemistry.orgnih.gov While these general methods are widely applicable for converting sulfides to sulfoxides and sulfones, specific research detailing the oxidation of this compound was not prominently featured in the surveyed literature. researchgate.net

Table 1: General Scheme for the Oxidation of Dihydrothiophenes

ReactantProductOxidation State of Sulfur
DihydrothiopheneDihydrothiophene sulfoxide+2
Dihydrothiophene sulfoxideDihydrothiophene sulfone+4

This table illustrates the general transformation pathway for the oxidation of the sulfur center in a dihydrothiophene ring.

Oxidative coupling reactions involve the formation of a new bond between two molecules, accompanied by the removal of electrons by an oxidant. unirioja.eswikipedia.org In the context of this compound, an interesting and unexpected transformation has been observed.

Research aimed at using this compound as a substrate for Sonogashira coupling reactions did not yield the expected 3,4-dialkynyl-2,5-dihydrothiophene. researchgate.netresearchgate.netresearchgate.netclockss.org Instead, the reaction led to the formation of a dimeric product, 3,4,8,9-tetrachloro-2,5,7,10-tetrahydro rsc.orgresearchgate.netdithiecine , in good yield. researchgate.netclockss.org This dimerization represents a significant reactivity pathway for this compound under certain conditions. The formation of this ten-membered ring structure occurs instead of the anticipated substitution or coupling at the chloro-substituted positions. clockss.orgresearchgate.net

Table 2: Dimerization of this compound

Intended ReactionSubstrateObserved ProductReference
Sonogashira CouplingThis compound3,4,8,9-tetrachloro-2,5,7,10-tetrahydro rsc.orgresearchgate.netdithiecine researchgate.net, researchgate.net, clockss.org

This table summarizes the unexpected oxidative dimerization observed during attempted coupling reactions.

This outcome highlights a competing reaction pathway that must be considered when designing syntheses involving this compound as a building block. researchgate.netclockss.org

Reduction Reactions

Reduction reactions of this compound would primarily involve the saturation of the carbon-carbon double bond to yield 3,4-dichlorothiolane or the reductive cleavage of the carbon-chlorine bonds. Heterogeneous catalytic hydrogenation, often employing platinum group metals, is a standard method for the reduction of olefins. researchgate.netuh.edu However, specific studies detailing the reduction of this compound were not identified in the available search results.

Nucleophilic and Electrophilic Substitution Reactions on Dihydrothiophene Frameworks

The halogen atoms on the this compound ring are key sites for functionalization through substitution reactions. Nucleophilic substitution is a more common pathway for halo-thiophenes and their derivatives compared to their benzene (B151609) analogues. uoanbar.edu.iq The presence of the sulfur atom and electron-withdrawing groups can activate the ring system towards nucleophilic attack. uoanbar.edu.iqnih.gov

The reaction of dihydrothiophene derivatives with activated carbon species like ylides provides a route to more complex molecular architectures. While direct examples with this compound are not extensively documented, studies on related systems illustrate the potential pathways. For instance, thiophene S,N-ylides are known to react readily with electron-rich dienophiles in cycloaddition reactions. rsc.org Similarly, slower cycloadditions occur with analogous S,C-ylides. rsc.org

Another relevant transformation involves the reaction of 2-cyanothioacrylamide with pyridinium (B92312) or sulfonium (B1226848) ylides, which leads to the formation of trans-4,5-disubstituted 2-amino-4,5-dihydrothiophene-3-carbonitriles. acs.org These examples highlight the utility of ylide chemistry in constructing functionalized dihydrothiophene rings. acs.org

The chlorine atoms in this compound are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. In related halogenated aromatic and heteroaromatic systems, the substitution of halogens by nucleophiles is a well-established synthetic strategy. nih.govmdpi.com For example, in 4,6-dichloro-5-nitrobenzofuroxan, the chlorine at the C4 position is selectively substituted by nitrogen nucleophiles. mdpi.com This regioselectivity is attributed to the electronic effects of the heterocyclic ring and other substituents. mdpi.com

The reactivity of halogenated thiophenes is significantly higher than their benzene counterparts in nucleophilic substitutions. uoanbar.edu.iq This increased reactivity is explained by the ability of the sulfur atom to stabilize the intermediate species (Meisenheimer complex) through the involvement of its d-orbitals. uoanbar.edu.iq Copper-mediated nucleophilic substitutions are also of significant synthetic utility for halothiophenes. uoanbar.edu.iq These principles suggest that the chlorine atoms of this compound can be displaced by a range of N-, O-, and S-centered nucleophiles to create diverse derivatives.

Cycloaddition and Ring Transformation Reactions

The dihydrothiophene framework can participate in cycloaddition reactions, and its derivatives can undergo ring transformations to yield different heterocyclic or carbocyclic structures.

The Diels-Alder reaction is a powerful tool for constructing six-membered rings. wikipedia.org While thiophene itself is a relatively unreactive diene due to its aromaticity, its derivatives can participate in [4+2] cycloadditions. mdpi.com The aromaticity of the thiophene ring must be disrupted to facilitate the reaction, which can be achieved through oxidation of the sulfur atom to form thiophene S-oxides or thiophene S,S-dioxides. mdpi.comtandfonline.com These oxidized species are effective dienes in Diels-Alder reactions with various dienophiles. tandfonline.comresearchtrends.netacs.org

Reactions are often promoted by high temperatures, high pressures, or the use of highly reactive dienophiles. mdpi.comresearchtrends.netresearchgate.net Lewis acids like aluminum chloride (AlCl₃) can also catalyze the Diels-Alder reaction of thiophene with maleimide (B117702) derivatives at room temperature and atmospheric pressure, yielding the exo adduct with high stereoselectivity. mdpi.comnih.gov

Table 2: Examples of Diels-Alder Reactions with Thiophene Derivatives

DieneDienophileConditionsKey FeatureCitation
ThiopheneMaleic anhydride15 kbar, 100°CHigh pressure required researchgate.net
ThiopheneMaleimide derivativesAlCl₃, Room Temp.Lewis acid catalysis, exo selective mdpi.comnih.gov
Thiophene S-oxideAlkenesNot specifiedOxidation of sulfur activates the diene tandfonline.comresearchtrends.net
Thiophene S,S-dioxideAlkenesNot specifiedEffective diene for cycloaddition acs.org

The addition of carbenes, such as dichlorocarbene (B158193) (:CCl₂), to double bonds is a known method for forming cyclopropane (B1198618) rings, which can subsequently undergo ring expansion. youtube.comyoutube.com The reaction of dichlorocarbene, often generated from chloroform (B151607) and a strong base, with an alkene is a concerted, stereospecific cis-addition. youtube.com

This reaction can be utilized for ring expansion in cyclic systems. youtube.com For instance, the addition of dichlorocarbene to the double bond of a five-membered ring can lead to a bicyclic dichlorocyclopropane intermediate. This intermediate can then rearrange under the reaction conditions to afford an expanded six-membered ring. youtube.com While specific studies on the reaction of dichlorocarbene with this compound are not detailed, the general mechanism suggests a plausible pathway for the expansion of the dihydrothiophene ring to a dihydropyran or a related six-membered heterocyclic structure. youtube.com

Intramolecular Cyclizations to Form Fused Systemsquizlet.com

While direct intramolecular cyclization of this compound itself is not extensively documented, its chemical reactivity allows for its transformation into versatile intermediates that can undergo subsequent cyclization reactions to form a variety of fused heterocyclic systems. These transformations typically involve either the conversion of the dichlorodihydrothiophene core into a more reactive species capable of cyclocondensation or its use as a precursor for cycloaddition reactions.

One of the primary strategies for forming fused systems from this compound involves its conversion to 3,4-diaminothiophene (B2735483). This diamine is a key building block for the synthesis of thieno[3,4-b]pyrazines, a class of compounds with applications in materials science due to their electronic properties. The general approach involves the reaction of 3,4-diaminothiophene with α-diones, leading to the formation of 2,3-disubstituted thieno[3,4-b]pyrazines. acs.orgresearchgate.net Although the direct conversion of this compound to 3,4-diaminothiophene is not a straightforward process, related transformations starting from halogenated thiophenes are known. For instance, 2,5-dibromo-3,4-dinitrothiophene (B14878) can be converted to the corresponding diamine, which then undergoes cyclocondensation. researchgate.net

A more direct approach to fused systems involves the oxidation of the dihydrothiophene ring to its corresponding sulfone, this compound-1,1-dioxide, also known as 3,4-dichloro-3-sulfolene. This molecule can serve as a diene in Diels-Alder reactions. The thermal extrusion of sulfur dioxide from 3-sulfolene (B121364) is a well-established method for the in situ generation of 1,3-butadiene (B125203) for [4+2] cycloaddition reactions with various dienophiles. quizlet.comyoutube.com This principle can be extended to substituted sulfolenes, where the substituents on the diene influence the reactivity and stereoselectivity of the cycloaddition.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and can be used to create fused bicyclic systems with a high degree of stereochemical control. wikipedia.org In the case of 3,4-dichloro-3-sulfolene, the chlorine atoms act as substituents on the resulting diene, which can then react with a suitable dienophile to form a chlorinated cyclohexene (B86901) derivative fused to the original thiophene ring system (after subsequent transformations). The presence of electron-withdrawing groups on the dienophile generally facilitates the reaction. organic-chemistry.org

The following table summarizes representative examples of the synthesis of fused systems derived from thiophene precursors.

Reactant 1 (Thiophene Derivative)Reactant 2 (Cyclization Partner)Resulting Fused SystemReaction TypeReference
3,4-Diaminothiopheneα-Diketone (e.g., 2,3-butanedione)2,3-Dimethylthieno[3,4-b]pyrazineCyclocondensation acs.org
2,3-Dihalothieno[3,4-b]pyrazineNucleophiles (e.g., alkoxides, cyanides)2,3-Disubstituted thieno[3,4-b]pyrazinesNucleophilic Substitution acs.orgnih.gov
3-Sulfolene (as 1,3-butadiene precursor)Maleic anhydride4-Cyclohexene-cis-1,2-dicarboxylic anhydrideDiels-Alder Reaction quizlet.comyoutube.com
ortho-Quinone Methide (o-QM)Electron-rich dienophilesFused-ring flavonoid systemsInverse-electron-demand Diels-Alder rsc.org

Structural Characterization and Spectroscopic Investigations

X-ray Crystallography of Dihydrothiophene Derivatives and Related Compounds

For instance, studies on compounds like 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide show that significant halogen substitution can induce a twisted conformation in the five-membered ring. researchgate.net In contrast, the parent 2,5-dihydrothiophene (B159602) 1,1-dioxide (3-sulfolene) possesses a perfectly planar ring. researchgate.net This suggests that the two chlorine atoms in 3,4-Dichloro-2,5-dihydrothiophene would likely cause some deviation from planarity, influencing the ring's bond angles and lengths. The C-Cl bond lengths are expected to be in the typical range for chlorinated organic compounds. The structure of the five-membered ring in dihydrothiophene derivatives is a subject of considerable interest, with studies showing that even the nature of substituents on adjacent rings, as in benzothiophene (B83047) derivatives, can influence the planarity and intermolecular interactions, such as π–π stacking. nih.gov

Table 1: Crystallographic Data for Related Halogenated Thiophene (B33073) Derivatives

Compound Crystal System Space Group Key Structural Feature
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide Monoclinic P2₁/c Twisted ring conformation researchgate.net
2,3-Dibromotetrahydrothiophene 1,1-dioxide Orthorhombic Pbca Twisted ring conformation researchgate.net

| 2,5-Dihydrothiophene 1,1-dioxide (3-Sulfolene) | Orthorhombic | Pnma | Planar ring researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is indispensable for confirming the structure of organic molecules in solution. researchgate.net For this compound, ¹H and ¹³C NMR spectroscopy would provide key information about its chemical environment.

In the ¹H NMR spectrum, the protons on the C2 and C5 positions (the CH₂ groups) are chemically equivalent due to the molecule's symmetry. They would be expected to appear as a single signal. The chemical shift would be influenced by the adjacent sulfur atom and the double bond, likely appearing in the range of 3.5-4.5 ppm.

In the ¹³C NMR spectrum, three distinct signals would be anticipated: one for the two equivalent chlorinated carbons (C3 and C4) of the double bond, and one for the two equivalent methylene (B1212753) carbons (C2 and C5). The carbons of the C=C double bond (C3 and C4) would be significantly downfield due to the deshielding effect of the chlorine atoms, expected around 125-135 ppm. The methylene carbons (C2 and C5) would appear further upfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity
¹H H2, H5 3.5 - 4.5 Singlet
¹³C C3, C4 125 - 135 Singlet

| ¹³C | C2, C5 | 40 - 50 | Singlet |

Note: These are predicted values based on data from related compounds like 2,5-dichlorothiophene (B70043) and other dihydrothiophene derivatives. Actual experimental values may vary. chemicalbook.comspectrabase.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups and bonding within a molecule. researchgate.net For this compound, the spectra would be characterized by several key vibrational modes.

The most prominent features would include:

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the region of 550-850 cm⁻¹. scirp.org These bands are often strong in the IR spectrum.

C=C Stretching: The stretching vibration of the carbon-carbon double bond within the ring would typically be observed in the 1600-1680 cm⁻¹ region. Its intensity can vary.

C-S Stretching: The carbon-sulfur bond vibrations are generally weaker and appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

CH₂ Vibrations: The stretching and bending vibrations of the methylene (CH₂) groups would be present in their characteristic regions, with C-H stretching around 2850-2960 cm⁻¹ and scissoring around 1450 cm⁻¹. scirp.org

Analysis of the combined IR and Raman spectra allows for a more complete assignment of the vibrational modes, aiding in the structural confirmation of the molecule.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch CH₂ 2850 - 2960
C=C Stretch C=C 1600 - 1680
CH₂ Scissoring CH₂ ~1450
C-Cl Stretch C-Cl 550 - 850

UV-Visible Spectroscopy in Mechanistic Studies

UV-Visible spectroscopy measures the electronic transitions within a molecule and is a powerful tool for studying reaction mechanisms, particularly those involving the formation of colored intermediates or changes in conjugation. researchgate.net While the parent 2,5-dihydrothiophene does not absorb significantly in the visible region, its derivatives can be studied to understand reaction pathways. nih.gov

For instance, UV-Vis spectroscopy has been employed to monitor the formation of cationic species and oligomers when thiophene and its derivatives interact with acidic catalysts like zeolites. researchgate.net The appearance of new absorption bands in the UV-Vis spectrum can indicate the formation of transient species such as carbocations or radical cations, providing insight into reaction intermediates. researchgate.net In the context of this compound, this technique could be used to study its polymerization, its participation in cycloaddition reactions, or its degradation pathways, by monitoring changes in the electronic absorption spectrum over time. The π → π* transition of the chlorinated double bond would be the primary chromophore, and its λ_max would be sensitive to changes in the molecular structure and electronic environment during a reaction.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely applied to predict geometries, reaction energies, and various molecular properties. For substituted dihydrothiophenes, DFT is instrumental in elucidating complex chemical behaviors.

Reaction Mechanism Elucidation (e.g., Transition States, Intermediates)

DFT calculations are crucial for mapping out the intricate pathways of chemical reactions by identifying transition states and intermediates. For instance, in the synthesis of related substituted dihydrothiophenes, such as trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, DFT studies have been employed to determine the reaction mechanism. acs.org These studies can model pathways like the Michael-type addition of a thiolate to an acceptor followed by an intramolecular SN2 substitution, confirming the sequence of events at a molecular level. acs.org

Furthermore, the reactivity of the dihydrothiophene core can be explored in different contexts. Studies on the conversion of 3,4-diaryl-2,5-dihydrothiophenes to their aromatic thiophene (B33073) counterparts show a reaction initiated by photoinduced electron transfer. nih.gov This process, which involves the transfer of an electron from the dihydrothiophene (donor) to a catalyst (acceptor), is fundamentally governed by the molecule's frontier orbitals, a concept readily modeled by DFT. nih.gov Such calculations help to rationalize the observed reactivity and guide the design of new synthetic methodologies.

Energy Profile and Activation Energy Calculations

A key application of DFT in mechanistic studies is the calculation of potential energy surfaces, which detail the energy of a system as the reaction progresses. From this surface, the energies of reactants, products, intermediates, and transition states can be determined, allowing for the calculation of reaction and activation energies.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Computational studies on closely related chlorinated thiophenes provide significant insight into the likely electronic properties of 3,4-Dichloro-2,5-dihydrothiophene. For example, DFT analysis was performed on a series of 3,4-biaryl-2,5-dichlorothiophene derivatives to understand their structure-property relationships. mdpi.com A frontier molecular orbitals analysis was conducted to explain the reactivity of these derivatives. mdpi.com As a general trend, a smaller HOMO-LUMO gap suggests a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In the case of 3,4-biaryl-2,5-dichlorothiophenes, the introduction of various aryl groups at the 3 and 4 positions systematically tunes the HOMO and LUMO energy levels. mdpi.com This tuning is essential for designing materials with specific electronic properties, such as those used in non-linear optics. mdpi.com Similarly, studies on 2,5-dihalo-3,4-dinitrothiophenes have shown that the HOMO levels are around -5.2 eV, demonstrating the strong influence of electron-withdrawing substituents on the electronic structure. researchgate.net

Interactive Data Table: Illustrative FMO Data of Related Compounds

This table presents representative data from related compounds to illustrate the application of FMO analysis. Specific values for this compound would require dedicated calculation.

Compound FamilyHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Source
Porphyrin Analogs~ -5.0~ -0.3~ 4.7 researchgate.net
Dinitrothiophenes~ -5.2~ -3.5~ 1.7 researchgate.net

Stereoelectronic Effects and Molecular Stability

The stability of a molecule is governed by a combination of steric and electronic factors. DFT calculations can precisely model these effects. For instance, a relaxed potential energy surface (PES) scan can be performed to locate the most stable conformation (the minimum energy structure) of a molecule. mdpi.com This was done for 3,4-biaryl-2,5-dichlorothiophene derivatives to understand their preferred geometries. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. researchgate.net This method is particularly useful for quantifying delocalization effects and donor-acceptor interactions within a molecule. researchgate.net

Thermodynamic Parameter Calculations

DFT calculations can be used to compute key thermodynamic parameters, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These values are essential for predicting the spontaneity and equilibrium position of chemical reactions. By calculating the vibrational frequencies of a molecule, these thermodynamic functions can be determined for a given temperature and pressure.

For a given reaction involving this compound, one could calculate the change in Gibbs free energy (ΔG) to predict whether the reaction is favorable. This involves computing the thermodynamic parameters for all reactants and products. Such calculations are invaluable for understanding reaction equilibria and for predicting how reaction outcomes might change with temperature.

Advanced Applications in Polymer and Materials Science

Precursors for π-Conjugated Polymers

The synthesis of π-conjugated polymers often involves the use of monomeric precursors that are themselves not fully aromatic. These precursors are designed to undergo a transformation, such as an elimination reaction, either just before or during the polymerization process to yield the desired aromatic monomer unit. This approach can offer advantages in terms of monomer stability, solubility, and processability. While direct evidence is limited in publicly available literature, the chemical structure of 3,4-Dichloro-2,5-dihydrothiophene suggests its potential as such a precursor. The non-aromatic, partially saturated five-membered sulfur heterocycle contains two chlorine atoms at the 3 and 4 positions. cmu.edumdpi.com It is chemically plausible that this compound could undergo a dehydrochlorination reaction to form the aromatic monomer, 3,4-dichlorothiophene (B91457).

Polythiophenes are a major class of conducting polymers, renowned for their environmental and thermal stability. acs.org The properties of polythiophenes can be finely tuned by the introduction of substituents on the thiophene (B33073) ring. The synthesis of polythiophenes from 2,5-dihalogenated thiophene monomers is a well-established method. acs.org Following the potential conversion of this compound to 3,4-dichlorothiophene, this monomer could then be polymerized to yield poly(3,4-dichlorothiophene). The chlorine substituents would significantly influence the electronic and physical properties of the resulting polymer. The synthesis of chiral polythiophenes has also been explored, starting from 3,4-disubstituted monothiophenes. cdhfinechemical.com

Oxidative polymerization is a common method for the synthesis of polythiophenes. acs.org This can be carried out chemically or electrochemically.

Chemical Oxidative Polymerization: In this method, an oxidizing agent, such as iron(III) chloride (FeCl₃), is used to initiate the polymerization of the thiophene monomer. acs.org The reaction is typically carried out in a suitable solvent. The choice of oxidant and reaction conditions can influence the molecular weight and regioregularity of the resulting polymer. For a monomer like 3,4-dichlorothiophene, the reaction conditions would need to be optimized to achieve efficient polymerization.

Electrochemical Polymerization: This technique involves the anodic oxidation of the monomer on the surface of an electrode. The polymer film is deposited directly onto the electrode as it is formed. This method allows for the preparation of thin, uniform films and offers good control over the film thickness and morphology. The electrochemical polymerization of various thiophene derivatives has been extensively studied and could be applied to 3,4-dichlorothiophene.

A comparative table of general polymerization methods for polythiophenes is presented below:

Polymerization Method Advantages Disadvantages
Chemical Oxidative Polymerization Scalable, can be used to produce large quantities of polymer. Can lead to defects in the polymer chain, may require purification to remove residual oxidant.

| Electrochemical Polymerization | Good control over film thickness and morphology, produces high-purity films. | Limited to the surface area of the electrode, can be difficult to scale up. |

Development of Functional Materials

The development of new functional materials is a key driver for the synthesis of novel polymers. Polymers derived from precursors like this compound have the potential to be used in a variety of applications, from organic electronics to smart materials.

Vapor deposition polymerization (VDP) is a solvent-free method for the preparation of high-quality polymer thin films. In this process, the monomer and an oxidizing agent are introduced into a vacuum chamber in the vapor phase, and the polymerization occurs on a substrate. VDP has been successfully used for the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) films with high conductivity. google.comgoogle.com A monomer derived from this compound could potentially be used in a similar VDP process to create thin films of poly(3,4-dichlorothiophene). This solvent-free approach is particularly attractive for the fabrication of electronic devices where high purity and uniform film formation are crucial. The VDP of thieno[3,4-b]thiophene (B1596311) has also been reported to produce highly conductive films. nih.govchemicalbook.comwikipedia.org

The molecular weight of a polymer is a critical parameter that influences its mechanical and electrical properties. In general, higher molecular weight polymers tend to form more robust films and exhibit better charge transport properties. Achieving high molecular weights in the synthesis of polythiophenes can be challenging. However, various strategies have been developed to address this, including the use of specific catalysts and the optimization of polymerization conditions. For instance, the synthesis of high-molecular-weight poly(3,4-propylenedioxythiophene) analogues has been achieved through mechanochemical oxidative polymerization. Similar strategies could be explored for the polymerization of 3,4-dichlorothiophene to obtain high-molecular-weight polymers with enhanced performance characteristics. Research into the synthesis of PEDOT macroinitiators has also shown that reaction time can significantly impact the molecular weight of the resulting polymer.

Investigation of Electrical Conductivity in Cationic Polythiophene Systems

The field of conductive polymers has seen significant advancements, with polythiophenes being a major class of materials. cmu.eduwikipedia.orgfrontiersin.org The electrical properties of these polymers are highly dependent on their molecular structure, including the nature and position of substituents on the thiophene ring, which influence polymer chain planarity and intermolecular interactions. cmu.edu The introduction of charged functionalities to create cationic polythiophene systems is a strategy to modulate their properties, such as solubility and interaction with other materials. researchgate.net

However, a direct investigation into the electrical conductivity of cationic polythiophene systems derived specifically from the polymerization of this compound has not been detailed in available research. The presence of chlorine atoms at the 3 and 4 positions of the thiophene ring would be expected to influence the electronic properties of the resulting polymer, but empirical data on conductivity, charge carrier mobility, and the stability of the cationic state for polymers synthesized from this specific monomer are absent from the current body of literature. General studies on polythiophenes show that conductivity can range widely, from insulating to highly conductive (approaching 1000 S/cm), upon doping. wikipedia.org The regioregularity of substituted polythiophenes also plays a crucial role, with head-to-tail (HT) couplings generally leading to higher conductivity. cmu.edu

Table 1: Representative Electrical Conductivities of Various Polythiophene-Based Systems (for illustrative purposes, not specific to this compound derivatives)

Polymer SystemDopant/ConditionsReported Conductivity (S/cm)
Poly(3-alkylthiophene) (P3HT)F4TCNQ~ 6.6 x 10⁻⁵
Regiorandom copolymer of 3-methylthiophene (B123197) and 3-butylthiophene-50
Regioregular copolymer with 2:1 HT to HH couplings-140
Poly(thieno[3,4-b]thiophene) (pT34bT)Tosylate (VPP)~750

The data in this table is based on general findings for various polythiophene derivatives and is not directly representative of polymers derived from this compound. wikipedia.orgchalmers.senih.gov

Intermediates in Organic Synthesis for Complex Molecular Architectures (e.g., Organometallic Heterocycles)

Dihydrothiophenes, as a class of compounds, are valuable intermediates in organic synthesis. nih.gov Their partially saturated nature allows for a range of chemical transformations, including additions, oxidations, and eliminations, to access a variety of other heterocyclic systems. The synthesis of organometallic complexes, which feature a direct metal-carbon bond, is a vast field with applications in catalysis and materials science. nih.govyoutube.com Heterocycles are often incorporated as ligands in these complexes. youtube.com

The potential use of This compound as a precursor for organometallic heterocycles is plausible from a chemical standpoint. The carbon-carbon double bond and the sulfur heteroatom could both serve as coordination sites for a metal center. Furthermore, the chlorine substituents could potentially be displaced or involved in subsequent reactions to build more complex, multicyclic, or polyfunctional organometallic structures.

However, a survey of the scientific literature does not reveal specific examples or detailed studies where this compound has been explicitly used as a starting material for the synthesis of organometallic heterocycles. Research in organometallic chemistry often focuses on the novel reactivity and properties of the resulting complexes, and while dihydrothiophene ligands are known, the specific impact of the 3,4-dichloro substitution pattern in this context remains an unexplored area of research.

Future Research Directions

Novel Synthetic Methodologies for 3,4-Dichloro-2,5-dihydrothiophene

The development of efficient and scalable synthetic routes is the first critical step. While the synthesis of the parent 2,5-dihydrothiophene (B159602) is established, for instance, through the condensation of 1,4-dichlorobut-2-ene with sodium sulfide (B99878), methodologies for the specific 3,4-dichloro substitution are less explored and represent a significant research opportunity. chemicalbook.com

Future research should focus on several key areas:

Direct Chlorination: Investigating the direct chlorination of 2,5-dihydrothiophene is a primary avenue. This would require careful control of reaction conditions to manage regioselectivity and prevent over-chlorination or side reactions, a known challenge in thiophene (B33073) chemistry. google.com

Cyclization of Chlorinated Precursors: A more controlled approach would involve the synthesis and subsequent cyclization of a C4 hydrocarbon backbone already containing the necessary 1,2-dichloroalkene functionality. Identifying and preparing suitable precursors for reaction with a sulfur-donating reagent would be a novel undertaking.

Modern Synthetic Approaches: The application of modern synthetic strategies could provide more elegant and efficient pathways. Research into metal-free synthetic protocols, which are gaining traction for their environmental benefits, could yield new methods for constructing the target molecule. nih.govacs.org Furthermore, exploring multicomponent reactions, where multiple starting materials combine in a single step, could lead to the rapid assembly of the dichlorodihydrothiophene core or its derivatives. nih.govresearchgate.net Gold-catalyzed cycloisomerization of appropriately substituted α-thioallenes also presents a sophisticated and potentially stereoselective route worth investigating. organic-chemistry.org

Exploration of Diverse Chemical Transformations and Derivatizations

The reactivity of this compound is predicted to be rich and varied, offering numerous possibilities for creating new molecules. The electron-deficient double bond and the reactive sulfur atom are key focal points for derivatization.

Key transformations to be explored include:

Oxidation: The sulfur atom can be oxidized to form the corresponding this compound-1-oxide or the more stable this compound-1,1-dioxide (a sulfone). chemicalbook.comchemicalbook.com These derivatives would have significantly different chemical and physical properties, including increased polarity and altered geometric structure, making them valuable for further synthetic applications.

Aromatization: A crucial transformation would be the dehydrogenation of the dihydrothiophene ring to yield 3,4-dichlorothiophene (B91457). This process, analogous to the conversion of 3,4-diaryl-2,5-dihydrothiophenes to their aromatic counterparts, would provide a direct route to a highly functionalized thiophene building block. acs.org

Cycloaddition Reactions: The electron-poor nature of the double bond in this compound makes it an excellent candidate to act as a dienophile in Diels-Alder reactions. Investigating its reactions with various dienes could lead to complex, polycyclic sulfur-containing architectures that are not easily accessible through other means. Similarly, 1,3-dipolar cycloaddition reactions could be explored to construct novel five-membered heterocyclic rings fused to the thiophene scaffold. organic-chemistry.org

Reduction: Hydrogenation of the double bond would yield 3,4-dichlorotetrahydrothiophene, a saturated heterocycle. chemicalbook.comchemicalbook.com This transformation would allow for the exploration of the chemistry of saturated, chlorinated thioethers.

Metal Complex Formation: Like its parent compound, the sulfur atom in this compound possesses a lone pair of electrons capable of coordinating with transition metals, opening pathways to new organometallic complexes. chemicalbook.com

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before their synthesis, saving significant time and resources. For a molecule like this compound, where empirical data is scarce, computational modeling is invaluable.

Future computational studies should include:

DFT and Ab Initio Calculations: Using methods like Density Functional Theory (DFT), the fundamental properties of the molecule, such as its geometry, bond lengths, and electronic structure, can be accurately modeled. researchgate.netrsc.org This would provide insight into the influence of the chlorine atoms on the planarity and strain of the ring.

Reactivity Prediction: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can predict the molecule's reactivity in various reactions, such as cycloadditions. mdpi.com Mapping the electrostatic potential can identify sites susceptible to nucleophilic or electrophilic attack.

Reaction Mechanism Simulation: Computational modeling can be used to elucidate the mechanisms of potential reactions. By calculating the energies of transition states and intermediates, researchers can understand the feasibility and likely outcomes of transformations like aromatization, substitution, or ring-opening, guiding experimental design. rsc.org

In Silico Screening: For potential applications, computational tools can be used to perform virtual screening and predict structure-activity relationships (SAR) for derivatives of the title compound, analogous to studies performed on other bioactive thiophenes. nih.govmdpi.com

Development of Highly Functionalized Dihydrothiophene-Based Materials with Tailored Properties

The unique electronic and structural features of this compound make it an attractive building block for advanced materials. Its derivatives could be used to create polymers and frameworks with tailored optical, electronic, and physical properties.

Promising areas for materials development include:

Sulfur-Containing Polymers: The molecule could serve as a monomer in polymerization reactions. Ring-opening polymerization (ROP), a powerful technique for creating functional polymers from cyclic monomers, could potentially be applied to derivatives of this compound to produce novel polysulfides. researchgate.netmdpi.com The presence of chlorine atoms would be expected to enhance the thermal stability and flame-retardant properties of the resulting polymers.

Precursors to Conjugated Polymers: Following aromatization to 3,4-dichlorothiophene and subsequent derivatization, this scaffold could be used in the synthesis of polythiophenes. Polythiophenes are a major class of conducting polymers with widespread applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic devices. tdl.orgwikipedia.org The specific substitution pattern could be used to fine-tune the polymer's band gap and charge transport properties.

Covalent Organic Frameworks (COFs): Functionalized thiophenes are increasingly being used as building blocks for COFs, which are crystalline, porous materials with high surface areas. mdpi.comnih.gov Derivatives of this compound could be designed as nodes or linkers in COFs, leading to materials with potential applications in gas storage, catalysis, and sensing.

Functional Small Molecules: The core structure could be incorporated into larger molecules designed for specific functions, such as nonlinear optical chromophores or components of molecular sensors, where the electronic properties of the thiophene ring are critical. tdl.orgacs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.